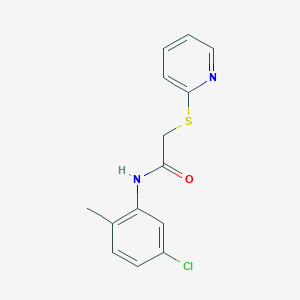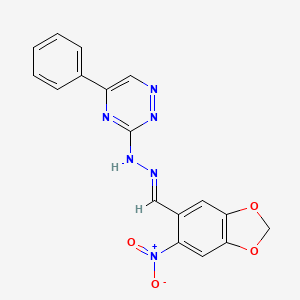![molecular formula C11H18NO4PS B5787702 {[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)
{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(methylsulfonyl)amino)methyl}(2-phenylethyl)phosphinic acid, also known as MMMPA, is a phosphinic acid derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMMPA has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of {[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid involves its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. Additionally, this compound has been shown to exhibit antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and exhibit antioxidant properties, this compound has also been shown to modulate the activity of several neurotransmitters such as dopamine and serotonin. This compound has also been shown to exhibit anti-inflammatory properties, which can reduce inflammation and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid in lab experiments is its ability to selectively inhibit acetylcholinesterase, which can improve cognitive function and memory. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect against oxidative stress and neurodegeneration. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of {[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid. One area of research is the development of new drugs based on this compound that can be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other areas of scientific research. Finally, the development of new synthesis methods for this compound that can improve its solubility and purity would also be beneficial for future research.
Synthesis Methods
{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most commonly used methods involves the reaction of 2-phenylethylamine with dimethyl phosphite, followed by the addition of methylsulfonyl chloride and hydrochloric acid. The resulting product can then be purified through various techniques such as recrystallization and chromatography.
Scientific Research Applications
{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid has been extensively studied for its potential therapeutic applications in several areas of scientific research. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
properties
IUPAC Name |
[methyl(methylsulfonyl)amino]methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO4PS/c1-12(18(2,15)16)10-17(13,14)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGLMHCJVOOXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CP(=O)(CCC1=CC=CC=C1)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)


![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)


![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)

![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)


![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)

![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)